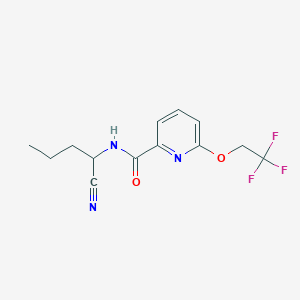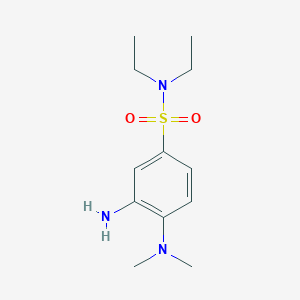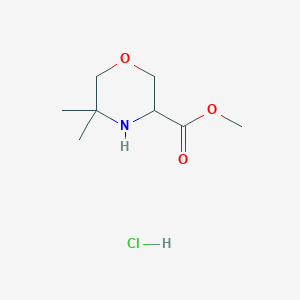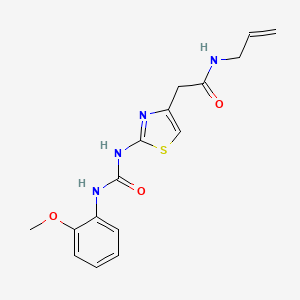![molecular formula C21H24N4O4S B2687392 3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021091-33-7](/img/structure/B2687392.png)
3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a piperazin-1-yl group, and a thiazolo[2,3-b]quinazolin-5(3H)-one group. These groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan-2-carbonyl group, the piperazin-1-yl group, and the thiazolo[2,3-b]quinazolin-5(3H)-one group. The exact synthetic route would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan-2-carbonyl group would likely contribute to the aromaticity of the molecule, while the piperazin-1-yl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan-2-carbonyl group, the piperazin-1-yl group, and the thiazolo[2,3-b]quinazolin-5(3H)-one group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the furan-2-carbonyl group, the piperazin-1-yl group, and the thiazolo[2,3-b]quinazolin-5(3H)-one group. These groups could potentially affect the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structures related to the query molecule have been studied for their antimicrobial properties. For example, a novel series of thiazolidinone derivatives synthesized from similar key intermediates showed significant antimicrobial activity against a range of bacteria and fungi. Such compounds have been evaluated for their effectiveness against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential as antimicrobial agents in medical research and development (Patel et al., 2012).
Pharmacological Evaluation
The pharmacological activities of compounds with structural similarities, including activities related to cancer, have been explored. For instance, derivatives have been evaluated for their in vivo anticancer and antiangiogenic effects in mouse models, demonstrating the potential of such compounds in cancer therapy. This indicates that molecules with a similar chemical backbone could be studied for their therapeutic potential in treating various types of cancer, by inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Stability Studies
Research on related compounds includes studies on their stability under stress conditions, which is crucial for the development of pharmaceutical substances. For example, the stability of quinazoline derivatives has been investigated, providing valuable information for the formulation and storage of such pharmaceutical compounds. These studies help in understanding how environmental factors like temperature and pH affect the stability of these molecules, essential for ensuring their efficacy and safety when used in medical applications (Gendugov et al., 2021).
Synthesis and Characterization
Research on the synthesis and characterization of similar compounds provides insights into the methods for preparing such complex molecules and their structural properties. Studies involve synthesizing novel derivatives and analyzing their structures using techniques like NMR, IR, and mass spectrometry, contributing to the development of new chemical entities with potential therapeutic applications. This research area is foundational for advancing drug discovery and development processes by offering new scaffolds for pharmacological evaluation (Sun et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-18(23-7-9-24(10-8-23)20(28)17-6-3-11-29-17)12-14-13-30-21-22-16-5-2-1-4-15(16)19(27)25(14)21/h3,6,11,14H,1-2,4-5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHVUUCVSLUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)



![1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one](/img/structure/B2687320.png)
![3-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]isoxazole](/img/structure/B2687321.png)


![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)